1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate
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Overview
Description
1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C13H9NO2S2 and a molecular weight of 275.4 g/mol . This compound is a derivative of benzothiazole and thiophene, both of which are heterocyclic compounds containing sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate typically involves the reaction of 2-mercaptobenzothiazole with 2-thiophenecarboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Scientific Research Applications
1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the thiophene ring.
Thiophene: Another parent compound with a similar structure but lacking the benzothiazole ring.
2-Mercaptobenzothiazole: A derivative of benzothiazole with a thiol group instead of the thiophene ring.
Uniqueness
1,3-Benzothiazol-2-ylmethyl 2-thiophenecarboxylate is unique due to the presence of both benzothiazole and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S2/c15-13(11-6-3-7-17-11)16-8-12-14-9-4-1-2-5-10(9)18-12/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQVWMYGKZSWDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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